(Cyclopropyl(phenyl)methyl)hydrazine
Description
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[cyclopropyl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C10H14N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 |
InChI Key |
DKLYVMORPUVXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Hydrazine Derivatives
Hydrazines are typically synthesized via reduction of diazonium salts, nucleophilic substitution reactions, or hydrolysis of protected intermediates. For (cyclopropyl(phenyl)methyl)hydrazine, the cyclopropane ring introduces steric and electronic challenges, necessitating tailored approaches.
Diazonium Salt Reduction
Diazonium salts derived from aniline analogs can be reduced to hydrazines using stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃). For example, US6852890B1 describes the reduction of a diazonium salt derived from 4-chloro-2-fluoro-5-hydroxyaniline with sodium sulfite at 65°C, yielding a hydrazine-N,N′-disulfonate intermediate. Adapting this method, the cyclopropyl(phenyl)methyl group could be introduced via a substituted aniline precursor, followed by diazotization and reduction.
Nucleophilic Substitution
Hydrazine can act as a nucleophile, displacing leaving groups (e.g., halides, sulfonates) from appropriately functionalized substrates. CN105503647A demonstrates this approach in the synthesis of cyclopropylhydrazine hydrochloride, where cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine under mild conditions (0–20°C). For the target compound, a (cyclopropyl(phenyl)methyl) halide could react with hydrazine in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Stepwise Synthesis of this compound
Formation of the Cyclopropyl(phenyl)methyl Moiety
The cyclopropane ring is typically constructed via [2+1] cycloaddition using the Simmons-Smith reaction or transition-metal-catalyzed methods. For example:
- Simmons-Smith Reaction : Styrene derivatives react with diiodomethane (CH₂I₂) and a zinc-copper couple to form cyclopropanes.
- Transition-Metal Catalysis : Palladium-catalyzed cyclopropanation of alkenes with diazo compounds offers higher stereocontrol.
Example Reaction:
$$
\text{Ph-CH=CH}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{Ph-C}3\text{H}_5 + \text{Byproducts}
$$
This step yields (cyclopropyl(phenyl)methyl) precursors, which are subsequently functionalized with a leaving group (e.g., bromide, tosylate).
Introduction of the Hydrazine Group
The hydrazine moiety is introduced via nucleophilic substitution or reductive amination:
Nucleophilic Substitution
A (cyclopropyl(phenyl)methyl) halide reacts with hydrazine hydrate (NH₂NH₂·H₂O) in a polar solvent:
$$
\text{Ph-C}3\text{H}5-\text{CH}2\text{X} + \text{NH}2\text{NH}2 \rightarrow \text{Ph-C}3\text{H}5-\text{CH}2\text{NHNH}_2 + \text{HX}
$$
Conditions :
- Solvent: THF, DCM, or ethanol
- Temperature: 0–50°C
- Base: Triethylamine (TEA) or N-methylmorpholine (NMM)
Reductive Amination
A ketone or aldehyde intermediate undergoes reductive amination with hydrazine:
$$
\text{Ph-C}3\text{H}5-\text{CHO} + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{Ph-C}3\text{H}5-\text{CH}2\text{NHNH}_2
$$
Optimization :
- Catalyst: Sodium cyanoborohydride (NaBH₃CN) for milder conditions
- Solvent: Methanol or ethanol
Hydrolysis of Protected Hydrazine Derivatives
Protected hydrazines (e.g., N-Boc or N-tosyl derivatives) are hydrolyzed under acidic conditions to yield free hydrazines. CN105503647A reports the deprotection of N-Boc-cyclopropylhydrazine with hydrochloric acid (HCl) at 20–50°C, achieving a 74% yield. For this compound, analogous steps could involve:
- Protection : Reacting the hydrazine with di-tert-butyl dicarbonate (Boc₂O) in DCM.
- Deprotection : Treating with 6M HCl in methanol, followed by recrystallization.
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Diazonium Salt Reduction | 60–75% | 65°C, aqueous medium | Scalable, minimal byproducts | Requires stable diazonium intermediates |
| Nucleophilic Substitution | 50–70% | 0–50°C, organic solvent | Mild conditions, simple workup | Competing elimination reactions |
| Reductive Amination | 65–80% | Room temperature | High selectivity | Sensitivity to moisture and oxygen |
| Hydrolysis of Protected Derivatives | 70–85% | 20–50°C, HCl | High purity, avoids direct handling of hydrazine | Multi-step synthesis required |
Mechanistic Insights and Side Reactions
Competing Pathways in Nucleophilic Substitution
- E2 Elimination : Elevated temperatures or strong bases promote formation of alkenes.
- Over-Alkylation : Excess hydrazine leads to bis-alkylated products (e.g., Ph-C₃H₅-CH₂NH-NH-CH₂-C₃H₅-Ph).
Acid-Catalyzed Rearrangements
Under strongly acidic conditions, cyclopropane rings may undergo ring-opening reactions, forming undesired linear alkanes.
Industrial-Scale Considerations
Cost Efficiency
- Raw Materials : Cyclopropyl(phenyl)methyl halides are expensive; in situ generation via cyclopropanation reduces costs.
- Catalyst Recycling : Transition-metal catalysts (e.g., Pd) require recovery to minimize expenses.
Chemical Reactions Analysis
Types of Reactions
[cyclopropyl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydrazines and hydrazones.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
(Cyclopropyl(phenyl)methyl)hydrazine derivatives have been investigated for their potential as selective agonists at serotonin receptors, specifically the 5-HT2C receptor. These compounds are of interest due to their functional selectivity, which may lead to novel treatments for psychiatric disorders.
Serotonin 5-HT2C Receptor Agonism
Research has demonstrated that this compound derivatives can exhibit significant selectivity for the 5-HT2C receptor over other serotonin receptors such as 5-HT2A and 5-HT2B. For example, a series of N-substituted (2-phenylcyclopropyl)methylamines were synthesized, leading to the identification of compounds that displayed high potency and selectivity at the 5-HT2C receptor, with EC50 values in the nanomolar range .
Table 1: Activity of Selected Cyclopropyl(phenyl)methyl Derivatives at 5-HT2C Receptor
| Compound | EC50 (nM) | Selectivity (2B/2C) |
|---|---|---|
| (+)-21a | 4.7 | 2 |
| (+)-21b | 8.0 | 20 |
| (+)-19 | 24 | >100 |
These findings highlight the potential of these compounds as antipsychotic agents with fewer side effects due to their selective action.
Antipsychotic Activity
In vivo studies have shown that certain derivatives of this compound can reduce hyperactivity in animal models induced by amphetamines, suggesting antipsychotic-like effects. The N-benzyl compound (+)-19, for instance, demonstrated significant efficacy in such models, reinforcing its potential therapeutic applications .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound and its derivatives involves several methods, including hydrazine condensation reactions and subsequent modifications to enhance biological activity.
Synthetic Pathways
Various synthetic approaches have been documented for creating these compounds, often focusing on optimizing functional groups to improve selectivity and potency at target receptors. One notable method involves the introduction of fluorinated groups to enhance metabolic stability and receptor binding affinity .
Table 2: Synthetic Methods for Cyclopropyl(phenyl)methyl Derivatives
| Method | Description |
|---|---|
| Hydrazine Condensation | Reaction with carbonyl compounds to form hydrazones |
| Fluorination | Introduction of fluorine to enhance properties |
| N-Alkylation | Modifying nitrogen substituents for potency |
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of this compound derivatives, demonstrating their unique properties and potential applications:
- Study on Functional Selectivity : A study identified a compound with an EC50 of 23 nM at the 5-HT2C receptor that showed no β-arrestin recruitment activity, marking it as a highly selective agonist .
- Antiviral Properties : Some derivatives have also been explored for their ability to inhibit HIV-1 replication, showcasing a broader range of therapeutic potential beyond psychiatric applications .
Mechanism of Action
The mechanism by which [cyclopropyl(phenyl)methyl]hydrazine exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclopropyl vs. Butenyl Substituents
provides a direct comparison between phenyl cyclopropyl methyl azoles and phenyl butenyl azoles. The cyclopropyl group introduces steric rigidity, which may hinder optimal binding to biological targets. In contrast, the butenyl group’s flexibility allows better conformational adaptation, leading to superior activity:
| Compound Type | MIC (μg/mL) Range | Selectivity Index (SI) Range |
|---|---|---|
| Phenyl Butenyl Azoles (e.g., 26, 34, 36, 37) | 0.61–3.12 | 11.25–64.10 |
| Phenyl Cyclopropyl Methyl Azoles (e.g., 3, 14, 17, 20) | 6.25–50 | Lower SI (implied) |
The butenyl derivatives demonstrated significantly lower MIC values (indicating higher potency) and higher SI (indicating better safety profiles) .
Cyclopropyl vs. Phenyl Substituents
In a study on thiazolyl derivatives, a cyclopropyl substituent (compound S27) exhibited an IC50 of 0.12 μM in kinase inhibition assays, whereas a phenyl substituent (S28) showed poor affinity (IC50 > 10 μM). However, S27 failed in metabolic stability assays, highlighting the trade-off between potency and pharmacokinetic performance .
Antitubercular Activity
Antimicrobial and Antioxidant Potential
For example, acylpyrazolone Schiff bases derived from phenylhydrazine show free radical scavenging properties, with IC50 values against DPPH radicals ranging from 12–18 μM .
Key Research Findings
- Metabolic Stability : Cyclopropyl groups may enhance metabolic stability compared to linear alkyl chains (e.g., propyl groups), as seen in kinase inhibitors .
- Activity-Structure Relationship : Rigid cyclopropyl moieties often reduce potency in antitubercular agents but improve target selectivity in kinase inhibitors .
- Synthetic Versatility : Cyclopropyl-containing hydrazines serve as versatile intermediates for azole derivatives, though their biological performance is context-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
